(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine
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Overview
Description
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine is a chiral amine compound that features a cyclohexyl group, a diphenylphosphino group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, benzyl chloride, and diphenylphosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the benzyl or cyclohexyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the benzyl or cyclohexyl groups.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in pharmaceuticals due to its chiral properties.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)ethyl)ethanamine: Similar structure but with an ethyl group instead of a benzyl group.
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)propyl)ethanamine: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of the benzyl group and the diphenylphosphino group makes it unique compared to other chiral amines.
Applications: Its specific structure may offer unique advantages in catalysis and asymmetric synthesis compared to similar compounds.
Properties
Molecular Formula |
C27H32NP |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
(1S)-1-cyclohexyl-N-[(2-diphenylphosphanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H32NP/c1-22(23-13-5-2-6-14-23)28-21-24-15-11-12-20-27(24)29(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h3-4,7-12,15-20,22-23,28H,2,5-6,13-14,21H2,1H3/t22-/m0/s1 |
InChI Key |
KTRFJEDCTHCNJI-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@H](C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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